molecular formula C9H9N3O4S2 B2469772 HIF-2a translation inhibitor CAS No. 882268-69-1

HIF-2a translation inhibitor

Cat. No.: B2469772
CAS No.: 882268-69-1
M. Wt: 287.31
InChI Key: OOGAPDPPVHJYGJ-KPKJPENVSA-N
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Mechanism of Action

Target of Action

The primary target of the HIF-2α translation inhibitor, also known as HIF-2|A-IN-4, HIF-2alpha-IN-4, or methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate, is the Hypoxia-Inducible Factor 2 alpha (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in the cellular response to low oxygen levels, orchestrating a metabolic switch that allows cells to survive in this environment .

Mode of Action

The HIF-2α translation inhibitor suppresses the translation of cellular HIF-2α message by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) region at the 5′ UTR of the HIF-2α mRNA . This action inhibits the production of HIF-2α protein, thereby reducing the cellular response to hypoxia .

Biochemical Pathways

The inhibition of HIF-2α affects several biochemical pathways. HIF-2α regulates the expression of genes involved in adjusting mechanisms to hypoxia such as angiogenesis or apoptosis as well as tumor growth, invasion, and metastasis . By inhibiting HIF-2α, the compound disrupts these pathways, potentially slowing tumor growth and progression .

Pharmacokinetics

It is known that the solubility of the compound can impact its bioavailability . Improving the solubility and formulation parameters of the compound could potentially enhance its pharmacokinetics .

Result of Action

The inhibition of HIF-2α results in a decrease in the expression of HIF-2α target genes in tumor cells . This can lead to a reduction in tumor cell growth, migration, invasion, and lipid metabolism . Moreover, the compound has been shown to induce complete stasis or regression in clear cell renal cell carcinoma (ccRCC) xenografts .

Action Environment

The action of the HIF-2α translation inhibitor is influenced by the hypoxic microenvironment of the cells . Hypoxia, or low oxygen levels, can activate the HIF pathway, leading to the stabilization of HIF proteins . Therefore, the efficacy of the inhibitor may be influenced by the degree of hypoxia in the tumor microenvironment .

Biochemical Analysis

Biochemical Properties

The HIF-2a translation inhibitor interacts with the HIF-2α protein, a key player in the body’s response to low oxygen levels . It decreases both constitutive and hypoxia-induced HIF-2α protein expression . This inhibitor links the 5’UTR iron-responsive element to oxygen sensing, thereby playing a crucial role in the body’s adaptive response to hypoxia .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the translation of HIF-2α, it can reduce the expression of HIF-2α target genes, including those involved in angiogenesis and metabolic reprogramming .

Molecular Mechanism

The this compound exerts its effects at the molecular level by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) region at the 5′ UTR of the HIF-2α mRNA . This interaction suppresses the translation of cellular HIF-2α message, thereby reducing the cellular protein levels of HIF-2α and its target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the this compound change over time. The inhibitor is stable under normal conditions, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of the this compound vary with different dosages in animal models. While low doses can effectively inhibit HIF-2α translation and reduce the expression of HIF-2α target genes, high doses may lead to toxic or adverse effects .

Metabolic Pathways

The this compound is involved in the hypoxia signaling pathway, a metabolic pathway that responds to reduced oxygen levels in the body . It interacts with enzymes such as prolyl hydroxylase (PHD), which is responsible for the hydroxylation and subsequent degradation of HIF-2α .

Transport and Distribution

The this compound is distributed within cells and tissues where it exerts its effects. Its localization and accumulation within cells are likely influenced by various factors, including its chemical properties and the specific characteristics of the cells and tissues .

Subcellular Localization

Given its role in inhibiting HIF-2α translation, it is likely that it localizes to the cytoplasm where protein synthesis occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIF-2a translation inhibitors involves the creation of thienylhydrazone compounds. One common synthetic route includes the reaction of methyl-3-(2-(cyano(methylsulfonyl)methylene)hydrazino)thiophene-2-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production of HIF-2a translation inhibitors follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The final product is often purified using techniques such as crystallization or chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

HIF-2a translation inhibitors primarily undergo substitution reactions. These reactions involve the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of HIF-2a translation inhibitors include DMSO, hydrazine derivatives, and various catalysts to enhance reaction rates. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are thienylhydrazone compounds, which exhibit the desired inhibitory activity against HIF-2a translation. These compounds are characterized by their ability to bind to the IRE region of HIF-2a mRNA and inhibit its translation .

Scientific Research Applications

Properties

IUPAC Name

methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4S2/c1-16-9(13)8-6(3-4-17-8)11-12-7(5-10)18(2,14)15/h3-4,11H,1-2H3/b12-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGAPDPPVHJYGJ-KPKJPENVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NN=C(C#N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)N/N=C(\C#N)/S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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